(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-7-5-8(2)18-16-12(7)13(17)15(22-16)14(21)9-3-4-10(19)11(20)6-9/h3-6,19-20H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRSAALKAZDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Methanone Group
The methanone bridge linking the thienopyridine and dihydroxyphenyl groups can be achieved through Friedel-Crafts acylation or coupling reactions :
Friedel-Crafts Approach :
Reacting 3,4-dihydroxybenzoyl chloride with the thienopyridine core in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane (DCM). However, this method risks over-acylation of the catechol group, necessitating protective strategies.Coupling Reagents :
Modern protocols favor peptide coupling agents. For instance, Ambeed (2020) utilized PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to conjugate carboxylic acids with aminomethylpyridinone derivatives. Applied here:
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | PYBOP (1.2 eq) | |
| Base | DIEA (3.0 eq) | |
| Solvent | DMF | |
| Reaction Time | 12–24 hours | |
| Yield | 60–74% |
Protecting Group Strategies for Catechol Moieties
The 3,4-dihydroxyphenyl group is prone to oxidation and unwanted side reactions. Protection-deprotection sequences are essential:
Acetylation :
Treat 3,4-dihydroxybenzoic acid with acetic anhydride in pyridine to form the diacetate ester. After coupling, deprotect using methanolic HCl.Silyl Ethers :
tert-Butyldimethylsilyl (TBS) groups offer robust protection. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the catechol.
Comparative Efficiency :
| Protecting Group | Deprotection Agent | Yield (%) |
|---|---|---|
| Acetyl | HCl/MeOH | 85 |
| TBS | TBAF/THF | 92 |
Alternative Pathways via Halogen Intermediates
Patent US5811293A highlights the use of halogen-containing precursors for constructing amino alcohol derivatives. Adapting this logic:
- Bromination :
Introduce bromine at the C2 position of the thienopyridine using N-bromosuccinimide (NBS) in CCl₄. - Buchwald-Hartwig Amination :
React with ammonia or benzophenone imine to install the amino group. - Methanone Installation :
Perform Suzuki-Miyaura coupling with 3,4-dihydroxyphenylboronic acid and a carbonyl precursor.
Challenges :
- Regioselectivity in bromination requires careful control.
- Palladium catalysts (e.g., Pd(OAc)₂) must tolerate the catechol group.
One-Pot Multistep Synthesis
Recent advances favor telescoped reactions to minimize isolation steps. A hypothetical one-pot synthesis:
- In Situ Thienopyridine Formation :
Combine benzoylacetone hydrazone, cyanothioacetamide, and chloroacetone in DMF. - Direct Coupling :
Add 3,4-dihydroxybenzoic acid, PYBOP, and DIEA to the same pot. - Global Deprotection :
Treat with TBAF to remove silyl protections.
Advantages :
Analytical Validation and Characterization
Critical quality control steps include:
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thienopyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds display potent effects against a range of bacterial strains, suggesting that (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone could also possess similar properties.
Anticancer Activity
Thienopyridine derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer progression.
Neuroprotective Effects
Recent studies suggest that thienopyridines may offer neuroprotective benefits. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences explored the synthesis of various thienopyridine derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thienopyridine structure enhanced antibacterial potency .
- Anticancer Research : Another study highlighted the effectiveness of thienopyridine derivatives in inhibiting tumor growth in xenograft models. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells .
- Neuroprotection : Research focusing on neuroprotective effects demonstrated that thienopyridine compounds reduced neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease .
Applications
The diverse biological activities associated with this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development aimed at treating infections and cancers.
- Neuropharmacology : Potential use in developing treatments for neurodegenerative disorders due to its neuroprotective effects.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone involves its interaction with specific molecular targets. The amino and dihydroxyphenyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The thienopyridine core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aryl Group
The aryl group attached to the methanone bridge significantly influences physicochemical and spectroscopic properties. Key analogues include:
Table 1: Comparison of Aryl Substituent Effects
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 3,4-dihydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro (electron-withdrawing) or methoxy (electron-donating) substituents. This difference is critical in applications like drug design, where solubility and target binding are prioritized .
- Spectroscopic Properties : highlights that substituents alter absorption and fluorescence. For instance, the nitro group in the 4-nitrophenyl derivative red-shifts absorption due to its electron-withdrawing nature, whereas hydroxyl groups in the target compound may exhibit solvatochromism in polar solvents .
- Thermal Stability : The 4-hydroxyphenyl derivative (compound 31) has a melting point of 211–213°C, suggesting moderate thermal stability. Chloro and nitro derivatives likely exhibit higher melting points due to stronger intermolecular forces .
Modifications to the Thienopyridine Core
Variations in the thienopyridine ring also impact properties:
- Amino Group Position: The 3-amino group in all analogues facilitates hydrogen bonding and may serve as a site for further functionalization (e.g., coupling with bioactive moieties) .
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant studies and data.
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
- CAS Number : 52505-58-5
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, research indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and other tumor cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective antitumor activity.
The mechanism underlying the cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed an increase in the sub-G1 population in treated cells, indicating DNA fragmentation associated with apoptosis. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
In vitro studies have also highlighted the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups. The study concluded that this compound could serve as a promising candidate for breast cancer therapy.
- Inflammation Model : In a murine model of inflammation induced by LPS, administration of the compound led to a marked reduction in paw edema and decreased levels of inflammatory markers in serum samples.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with condensation reactions between substituted thiophenes and pyridine derivatives. For example, analogous compounds are synthesized via cyclization of precursors under controlled temperatures (70–90°C) using polar aprotic solvents like DMF or DMSO. Optimization includes adjusting reaction time (12–24 hours) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield improvements (from ~40% to 65%) are achieved through iterative solvent drying and inert atmosphere conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming the molecular framework. The thienopyridine core is identified via aromatic proton splitting patterns (δ 6.8–8.2 ppm), while the 3,4-dihydroxyphenyl group shows distinct phenolic OH signals (δ 9.1–9.5 ppm). Purity is validated via HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what are their limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like kinases or GPCRs. The dihydroxyphenyl group’s hydrogen-bonding capacity is prioritized in docking grids. Limitations include inaccuracies in solvation effects and conformational flexibility. Validation requires correlating docking scores (e.g., ΔG < -8 kcal/mol) with in vitro inhibition assays (IC < 1 µM) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Solutions include:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., 80% degradation after 2 hours in rat liver microsomes) and logP values (target >2.5 for membrane permeability).
- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated derivatives that reduce activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer : Systematic modifications to the thienopyridine core (e.g., replacing dimethyl groups with ethyl or halogens) and the dihydroxyphenyl moiety (e.g., methoxy substitutions for metabolic stability) are evaluated. For example, replacing 3,4-dihydroxyphenyl with 3,4-dimethoxyphenyl increases logP by 0.8 but reduces antioxidant activity by 30%, indicating a trade-off between lipophilicity and hydrogen-bond donor capacity .
Q. What experimental approaches validate the compound’s antioxidant mechanisms in cellular models?
- Methodological Answer : Use ROS scavenging assays (e.g., DPPH radical quenching, EC < 50 µM) combined with cellular models (e.g., HO-induced oxidative stress in HEK293 cells). Flow cytometry with dihydroethidium (DHE) staining quantifies superoxide reduction. Parallel assays (e.g., glutathione depletion) confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
